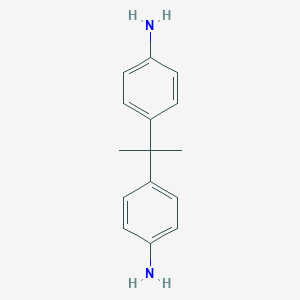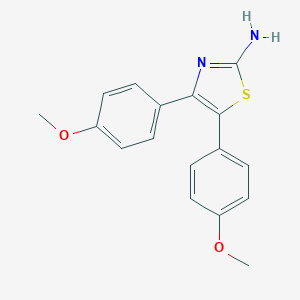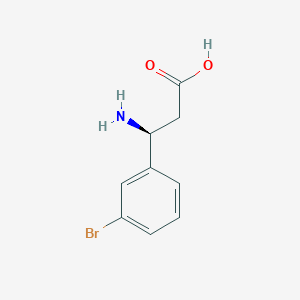
(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including those related to phenyl-propionic acids, have received significant attention in medicinal research for their antitumor properties. These compounds' structural flexibility allows for various chemical modifications, potentially influencing their biological activity against cancer cells. Research highlights the underutilized potential of cinnamoyl derivatives in cancer treatment, despite their long medicinal tradition dating back to 1905. The synthesis and biological evaluation of various cinnamoyl acids and derivatives underscore their promising anticancer efficacy, suggesting a potential area of application for related compounds like (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Role in Metabolic and Microbial Pathways
The metabolic pathways involving aromatic amino acids and their microbial metabolites have implications for various diseases, including non-alcoholic fatty liver disease (NAFLD). The microbial metabolism of aromatic amino acids, such as phenylalanine, produces metabolites that can both positively and negatively impact NAFLD pathophysiology, including effects on lipogenesis, inflammation, and liver function. This suggests a potential research application for (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in studying metabolic diseases and the microbiota-gut-liver axis (Shcherbakova, Sall, Sitkin, Vakhitov, & Demyanova, 2020).
Biomedical and Biochemical Applications
Amino acids and their derivatives play crucial roles in developing sensors and biosensors for biomedical applications. The synthesis and function of electrochemical sensors and biosensors utilizing conducting polymers and molecularly imprinted polymers for the detection of amino acids demonstrate the broad utility of amino acid derivatives in bioanalytical chemistry. This indicates potential applications for (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in the development of analytical tools for biomedical research (Dinu & Apetrei, 2022).
Propriétés
IUPAC Name |
(3S)-3-amino-3-(3-bromophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAXKJHJUXZOT-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid | |
CAS RN |
275826-35-2 |
Source


|
| Record name | 275826-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

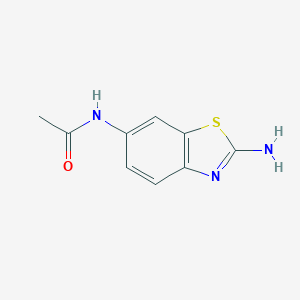
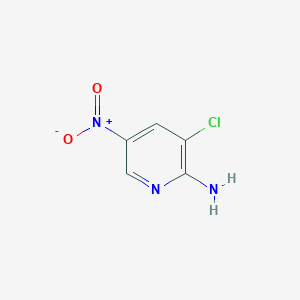
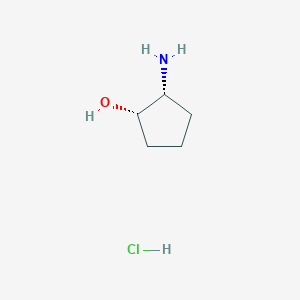
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)

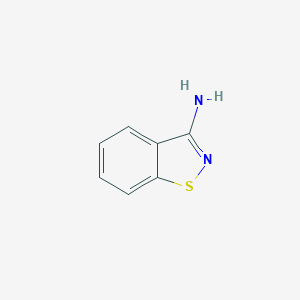
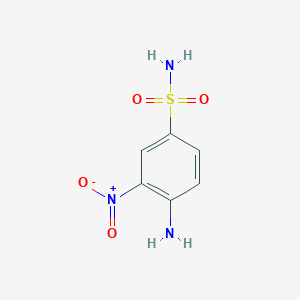




![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
